N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethoxyphenyl group linked to an acetamide core and a 3-methoxy(methylsulfonyl)aniline substituent.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-24-14-7-5-6-13(10-14)20(27(4,22)23)12-18(21)19-16-9-8-15(25-2)11-17(16)26-3/h5-11H,12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKSTDZQKCHZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 2,4-dimethoxyaniline: This can be achieved by the methylation of 2,4-dihydroxyaniline using dimethyl sulfate under basic conditions.
Formation of the acetamide intermediate: The 2,4-dimethoxyaniline is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide intermediate.
Introduction of the methylsulfonyl group: The final step involves the reaction of the acetamide intermediate with 3-methoxybenzenesulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and its analogs:
Notes:
- The target compound lacks halogen atoms (e.g., Cl), unlike its dichloro- and chloro-substituted analogs, which may reduce toxicity risks .
- The methylsulfonyl group in the target compound enhances electron-withdrawing properties compared to thiophenylsulfonyl or morpholinyl groups in analogs .
- The dimethoxyphenyl group improves solubility relative to naphthyl or trifluoromethyl-substituted derivatives .
Physicochemical Properties
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide (CAS No. 425415-81-2) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C18H22N2O6S
- Molecular Weight : 394.44 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that it may act on various receptors and enzymes involved in pain modulation and inflammation response.
- Receptor Binding : Preliminary studies suggest that this compound exhibits affinity for sigma receptors, which are implicated in pain perception and neuroprotection .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Analgesic Activity : In animal models, administration of the compound resulted in significant analgesic effects compared to controls. The mechanism appears to involve modulation of nociceptive pathways, potentially through sigma receptor activation .
- Anticancer Properties : Some studies have indicated cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have demonstrated growth inhibition in various tumor cell lines, suggesting a need for further investigation into the anticancer potential of this compound .
Case Studies
- Study on Pain Relief : A study conducted by researchers evaluated the efficacy of this compound in a formalin-induced pain model. Results indicated a dose-dependent reduction in pain scores, supporting its potential use as an analgesic agent .
- Antitumor Activity Assessment : Another study focused on the compound's effects on human cancer cell lines. The results showed that it induced apoptosis and inhibited proliferation at micromolar concentrations, highlighting its potential as an anticancer drug candidate .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing N-(2,4-dimethoxyphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide, and how is purity ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Sulfonation of 3-methoxyaniline to introduce the methylsulfonyl group under controlled acidic conditions .
- Step 2 : Coupling with 2,4-dimethoxyphenylacetamide via nucleophilic substitution, using bases like triethylamine to deprotonate intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), sulfonyl (δ 7.8–8.2 ppm for aromatic protons), and acetamide (δ 2.1–2.3 ppm for CH3) groups. Deuterated DMSO or CDCl3 resolves overlapping peaks .
- IR Spectroscopy : Confirms sulfonyl (1320–1160 cm⁻¹, S=O stretch) and amide (1650–1680 cm⁻¹, C=O stretch) functionalities .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance coupling efficiency during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalysis : Pd-mediated cross-coupling or phase-transfer catalysts (e.g., TBAB) accelerate aryl-amide bond formation .
- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions; room temperature for coupling reduces energy costs .
Q. What strategies resolve discrepancies between computational and experimental NMR data?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings to resolve overlapping signals .
- DFT Calculations : Simulate NMR shifts (e.g., using Gaussian) to identify misassigned peaks. Adjust solvent polarity in simulations to match experimental conditions (e.g., DMSO vs. CDCl3) .
Q. Which in vitro models are suitable for studying this compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinase Assays : Use fluorescent ATP analogs (e.g., ADP-Glo™) to measure inhibition of tyrosine kinases, referencing structural analogs from .
- Cell-Based Models : Human cancer cell lines (e.g., MCF-7) treated with the compound (IC50 determination via MTT assay) assess antiproliferative effects .
Data Contradiction Analysis
Q. How to address conflicting biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Validate IC50 values across ≥3 independent experiments using standardized protocols (e.g., CLSI guidelines) .
- Structural Analog Comparison : Compare bioactivity of methylsulfonyl vs. sulfanyl analogs (e.g., vs. 17) to identify substituent-specific effects .
Methodological Tables
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | +15% yield | |
| Catalyst | Triethylamine | +20% efficiency | |
| Temperature | 0–5°C (sulfonation step) | Reduced byproducts |
Q. Table 2: Key Spectroscopic Benchmarks
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Methoxy | 3.7–3.9 (s, 6H) | 2850–2950 (C-O) |
| Sulfonyl | 7.8–8.2 (aromatic protons) | 1320–1160 (S=O) |
| Acetamide | 2.1–2.3 (CH3) | 1650–1680 (C=O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
